2-(Pyridin-2-ylamino)phenol

Description

Historical Perspectives and Genesis in Chemical Synthesis

The synthesis of 2-((pyridin-2-ylamino)methyl)phenol and its derivatives is historically rooted in the chemistry of Schiff bases. The classical approach involves the condensation of salicylaldehyde (B1680747) with an aromatic amine, in this case, 2-aminopyridine (B139424), to form a Schiff base intermediate. nih.govresearchgate.net These intermediates are subsequently reduced to yield the corresponding secondary amines. nih.govresearchgate.net A typical laboratory method involves heating a solution of 2-aminopyridine and salicylaldehyde, followed by reduction of the resulting residue with a reducing agent like sodium borohydride (B1222165) in methanol (B129727). researchgate.net

More contemporary research has led to the development of efficient one-pot, three-component synthesis methods. brieflands.com These modern procedures can involve the reaction of a phenol (B47542), 2-aminopyridine, and an aldehyde under solvent-free conditions at elevated temperatures (e.g., 80°C). nih.govbrieflands.comresearchgate.net This approach is valued for its operational simplicity and high yields. brieflands.comresearchgate.net The mechanism for this transformation proceeds through the formation of an imine intermediate, which then reacts with the phenol. brieflands.comresearchgate.net The regioselectivity of the reaction, which forms the new carbon-carbon bond at the ortho position to the hydroxyl group, is believed to be directed by hydrogen bond formation during the transition state. brieflands.com

Structural Framework and Functional Group Analysis for Research Direction

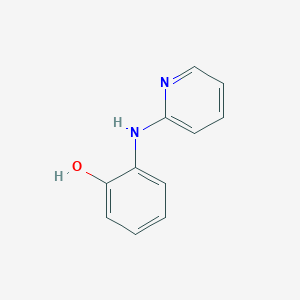

The structural framework of 2-((pyridin-2-ylamino)methyl)phenol (C₁₂H₁₂N₂O) is fundamental to its chemical behavior and applications. iucr.org The molecule's key feature is the connection of a phenol and a pyridine (B92270) ring via an aminomethyl bridge, which provides significant conformational flexibility compared to analogues with a direct ring-to-ring bond. vulcanchem.com

Crystal structure analysis reveals that the two aromatic rings are twisted relative to each other, with a dihedral angle of approximately 50.3°. nih.govresearchgate.netiucr.org The molecule's functional groups—a phenolic hydroxyl (-OH), a secondary amino group (-NH-), and a pyridine nitrogen—dictate its reactivity and intermolecular interactions. A critical structural feature is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group (acting as a donor) and the pyridine nitrogen atom (acting as an acceptor), which results in a stable eight-membered ring. nih.govresearchgate.netiucr.org

Furthermore, the amino nitrogen serves as a hydrogen-bond donor to the phenolic oxygen of an adjacent molecule. nih.goviucr.org This intermolecular hydrogen bonding leads to the formation of a helical chain that propagates along the crystal axis, highlighting the compound's potential in the field of crystal engineering and supramolecular chemistry. iucr.orgvulcanchem.com The presence of both nitrogen and oxygen donor atoms makes this compound a potent chelating ligand in coordination chemistry. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₁₂N₂O |

| Molar mass | 200.24 g/mol |

| Crystal system | Orthorhombic |

| Space group | P 2₁ 2₁ 2₁ |

| Lattice parameters | a = 6.3331 (4) Å |

| b = 10.6761 (9) Å | |

| c = 15.3714 (10) Å | |

| Cell volume (V) | 1039.30 (13) ų |

| Formula units (Z) | 4 |

| Temperature | 295 K |

Relevance in Organic Synthesis and Heterocyclic Chemistry Research

The utility of 2-((pyridin-2-ylamino)methyl)phenol in research stems from its versatile structure. The phenolic hydroxyl and secondary amino groups are reactive sites that can be used to construct more complex molecular architectures, making the compound a valuable synthetic building block. nih.govbrieflands.com

A primary area of its application is in coordination chemistry, where it functions as an effective chelating ligand for a variety of metal ions. nih.govresearchgate.net The ability to bind metals through its nitrogen and oxygen atoms has led to the description of its metal adducts in the chemical literature. nih.govresearchgate.netiucr.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h1-8,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBMGDPAVLXYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287380 | |

| Record name | 2-(pyridin-2-ylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26148-42-5 | |

| Record name | MLS000736678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyridin-2-ylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Pyridin 2 Ylamino Phenol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the efficient construction of the fundamental 2-(Pyridin-2-ylamino)phenol framework. These methods are prized for their atom economy and operational simplicity.

A highly efficient and environmentally friendly approach for synthesizing derivatives of this compound is through a one-pot, three-component reaction analogous to the pseudo-Betti reaction. nih.govcncb.ac.cnresearchgate.netresearchgate.net This method involves the reaction of a phenol (B47542), an aromatic aldehyde, and 2-aminopyridine (B139424). nih.govcncb.ac.cn The process is typically conducted under solvent-free conditions at elevated temperatures, such as 80°C, and does not require an acid catalyst. nih.govresearchgate.net

In this reaction, activated phenols react with imines, which are pre-formed or generated in situ from the aldehyde and 2-aminopyridine, to yield the desired aminoalkyl phenol products. nih.gov This one-pot aminoalkylation is operationally simple, proceeds rapidly, and offers good to high yields, generally ranging from 40% to 97%. researchgate.netnih.gov The reaction is considered a "green chemistry" approach due to the absence of organic solvents and the straightforward work-up procedure. cncb.ac.cn The structures of the resulting 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives are confirmed using spectral data from IR and NMR spectroscopy. nih.govresearchgate.net

A variety of substituted benzaldehydes and phenols can be used, leading to a diverse library of derivatives. researchgate.net The table below summarizes the synthesis of several derivatives using this method. researchgate.net

| Entry | Aldehyde Substituent (R) | Phenol Substituent (R') | Product | Reaction Time (min) | Yield (%) |

| 1 | H | o-CH₃ | 2-methyl-6-(phenyl(pyridin-2-ylamino)methyl)phenol | 30 | 72 |

| 2 | H | m-CH₃ | 3-methyl-6-(phenyl(pyridin-2-ylamino)methyl)phenol | 30 | 74 |

| 3 | H | p-CH₃ | 4-methyl-6-(phenyl(pyridin-2-ylamino)methyl)phenol | 30 | 78 |

| 4 | p-CH₃ | H | 2-((pyridin-2-ylamino)(p-tolyl)methyl)phenol | 120 | 50 |

| 5 | p-CH₃ | o-CH₃ | 2-methyl-6-((pyridin-2-ylamino)(p-tolyl)methyl)phenol | 80 | 75 |

| 6 | m-NO₂ | m-CH₃ | 2-methyl-6-((3-nitrophenyl)(pyridin-2-ylamino)methyl)phenol | 30 | 90 |

| 7 | m-NO₂ | p-CH₃ | 4-methyl-6-((3-nitrophenyl)(pyridin-2-ylamino)methyl)phenol | 30 | 92 |

Data sourced from ResearchGate. researchgate.net

A common and versatile method for preparing this compound and its analogs is the reduction of a precursor Schiff base. iucr.orgresearchgate.net This two-step synthesis begins with the condensation reaction between salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and an aromatic amine, such as 2-aminopyridine, to form an imine, also known as a Schiff base. iucr.orgresearchgate.net These Schiff bases serve as excellent chelating ligands but can be readily reduced to form the corresponding more flexible secondary amines. iucr.org

The second step involves the reduction of the C=N double bond of the Schiff base to a C-N single bond. researchgate.net A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). researchgate.net This method was successfully used to prepare 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol from its corresponding Schiff base precursor. researchgate.net The resulting reduced Schiff base, a 2-(arylamino)methylphenol, possesses a more flexible -CH₂–NH– linker between the two aromatic rings compared to the rigid imine precursor. iucr.org

Palladium catalysis offers a powerful strategy for the synthesis of phenols and their derivatives through C-H bond functionalization. researchgate.netnih.gov These advanced methods allow for the direct construction of C-O bonds on arene scaffolds. researchgate.net While not a direct synthesis of this compound itself, palladium-catalyzed routes are crucial for creating the core 2-(pyridin-2-yl)phenol (B1460011) structure, a closely related compound. nih.gov

One reported strategy involves a Pd/C-ethylene system to catalyze the synthesis of 2-(pyridin-2-yl)phenols. nih.gov The starting materials for this reaction are 2-(pyridin-2-yl)cyclohexan-1-ones, which can be prepared from the reaction of a substituted pyridine (B92270) N-oxide and a cyclohexanone. nih.gov A key advantage of this method is the ability to synthesize both 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines from the same starting material, simply by choosing whether or not to include a nitrogen source in the reaction. nih.gov Other palladium-catalyzed approaches involve the coupling of mixed phenols and halides to form complex aromatic ethers, demonstrating the versatility of palladium in synthesizing functionalized phenolic compounds. tnstate.edu

Reduction of Precursor Schiff Bases

Derivatization Strategies for Structural Modification

Derivatization allows for the fine-tuning of the compound's properties by adding various functional groups to the core structure of this compound.

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful activating effect of the hydroxyl (-OH) group. mlsu.ac.inlibretexts.org This allows for a variety of substitution reactions to occur, primarily at the ortho and para positions relative to the hydroxyl group. mlsu.ac.in

Common substitution reactions include:

Halogenation: Reaction with an aqueous solution of bromine can lead to polybromination. mlsu.ac.in To achieve mono-halogenation, the reaction can be carried out in a solvent of low polarity, such as carbon disulfide (CS₂). mlsu.ac.in

Nitration: Direct nitration with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols, though oxidative decomposition can be a significant side reaction. libretexts.org

Friedel-Crafts Reactions: The introduction of alkyl or acyl groups can be achieved using an alkyl or acyl halide with a Lewis acid catalyst. google.com

Modifying the activating group, for instance, by acetylating the hydroxyl group, can help control the reactivity and improve yields for certain substitutions. libretexts.org The pyridyl moiety can also undergo substitution reactions, allowing for further structural diversification. google.com

Alkylation and aminomethylation introduce alkyl or aminomethyl groups, typically at the phenolic oxygen, the amino nitrogen, or an activated carbon on the phenolic ring. The one-pot, three-component synthesis described previously is a prime example of an aminomethylation process, where an aminomethyl group is attached to the ortho position of the phenol. nih.govresearchgate.netnih.gov

Alkylation of the phenolic hydroxyl group is another common derivatization strategy. This can be achieved using various alkylating agents. unipd.it For instance, a chlorine-free, one-pot alkylation can be performed using a 2-dialkylaminoethanol and diethylcarbonate (DEC) in the presence of a base like potassium carbonate. unipd.it This method allows for the O-alkylation of phenols to produce phenoxy-ethylamine derivatives. unipd.it These derivatization reactions expand the chemical space accessible from the this compound scaffold, enabling the synthesis of molecules with tailored properties.

Formation of Related Heterocyclic Systems

The strategic positioning of the hydroxyl and secondary amine functionalities in this compound and its derivatives provides a versatile platform for the construction of various fused heterocyclic systems. These intramolecular or multicomponent cyclization reactions are critical in medicinal chemistry for accessing novel scaffolds with potential biological activities. Key heterocyclic systems derived from these precursors include 1,3-oxazines and the theoretical potential for pyridophenoxazines and oxazolopyridines.

A significant application involves the use of derivatives of this compound in the synthesis of 1,3-oxazine scaffolds. This is often achieved through a multicomponent Betti-type reaction. In a solvent-free, one-pot synthesis, a phenol, an aromatic aldehyde, and 2-aminopyridine react to form substituted 2-[aryl(pyridin-2-ylamino)methyl]phenol derivatives. nih.govresearchgate.netbrieflands.com These compounds, also known as pseudo-Betti bases, are valuable intermediates. nih.gov The phenolic hydroxyl and the secondary amino groups within these structures are ideally situated to act as building blocks for further cyclization. nih.gov Specifically, the reaction of these Betti bases with aldehydes can lead to the formation of 1,3-oxazines, which are recognized as an important biologically active scaffold. nih.gov

The general synthesis of these precursor pseudo-Betti bases proceeds via the reaction of various phenols with imines pre-formed from aromatic aldehydes and 2-aminopyridine. The reaction is typically conducted at 80°C without a solvent and is completed within 30 to 120 minutes, yielding a range of substituted products. nih.govbrieflands.com

Table 1: Synthesis of 2-[Aryl(pyridin-2-ylamino)methyl]phenol Derivatives A selection of derivatives synthesized via a three-component, solvent-free reaction. researchgate.net

| Entry | Phenol Component | Aldehyde Component | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenol | Benzaldehyde (B42025) | 2-(Phenyl(pyridin-2-ylamino)methyl)phenol | 70 |

| 2 | o-Cresol | Benzaldehyde | 2-Methyl-6-(phenyl(pyridin-2-ylamino)methyl)phenol | 72 |

| 3 | m-Cresol | Benzaldehyde | 3-Methyl-6-(phenyl(pyridin-2-ylamino)methyl)phenol | 74 |

| 4 | p-Cresol | Benzaldehyde | 4-Methyl-2-(phenyl(pyridin-2-ylamino)methyl)phenol | 78 |

| 5 | o-Cresol | 4-Chlorobenzaldehyde | 2-((4-Chlorophenyl)(pyridin-2-ylamino)methyl)-6-methylphenol | 75 |

| 6 | m-Cresol | 4-Chlorobenzaldehyde | 2-((4-Chlorophenyl)(pyridin-2-ylamino)methyl)-5-methylphenol | 80 |

| 7 | m-Cresol | 3-Nitrobenzaldehyde | 5-Methyl-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)phenol | 92 |

| 8 | p-Cresol | 3-Nitrobenzaldehyde | 4-Methyl-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)phenol | 97 |

While direct, documented examples of the cyclization of this compound itself are less common in readily available literature, its structure is analogous to precursors used in the synthesis of other significant heterocyclic systems. For instance, the synthesis of the phenoxazine (B87303) core often starts from 2-aminophenol (B121084) derivatives. beilstein-journals.org These reactions can proceed through transition metal-free routes, such as the cyclization of ortho-disubstituted diaryl ethers, or via transition metal-catalyzed cross-couplings. beilstein-journals.org By analogy, this compound could theoretically undergo intramolecular N-arylation or oxidative cyclization to yield pyridophenoxazines, a class of tetracyclic heterocycles. beilstein-journals.orgscispace.com

Furthermore, the synthesis of oxazolopyridines, which are heterocyclic compounds containing both oxazole (B20620) and pyridine rings, often involves the cyclization of precursors like 2-aminopyridines with appropriate reagents. sci-hub.semolaid.com Given that this compound contains both a nucleophilic hydroxyl group and a pyridine-adjacent amino group, it represents a potential substrate for cyclization to form oxazolo[4,5-b]pyridine (B1248351) or related isomers. Such transformations could be envisioned using reagents that provide a single carbon atom, such as phosgene, chloroformates, or carboxylic acids, to form the oxazole ring.

The versatility of the this compound scaffold is further highlighted by the broad interest in intramolecular cyclization reactions to generate novel N-heterocycles for pharmaceutical development. mdpi.comresearchgate.neturfu.ru The principles of iron-catalyzed C-H amination, palladium-catalyzed cyclizations, and acid-catalyzed ring closures demonstrated in other systems suggest a wide range of potential synthetic pathways that could be adapted for the elaboration of this compound and its derivatives into more complex heterocyclic structures. researchgate.net

Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-(Pyridin-2-ylamino)phenol and its derivatives.

In the IR spectrum of related 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives, characteristic absorption bands are observed. nih.govbrieflands.com For instance, a broad band in the region of 3360-3515 cm⁻¹ is attributed to the O-H stretching vibration of the phenolic hydroxyl group. nih.govbrieflands.com The N-H stretching vibration of the secondary amine appears in the range of 3291-3335 cm⁻¹. nih.govbrieflands.com A strong band around 1620 cm⁻¹ is assigned to the C=N stretching vibration, while bands in the 1470-1554 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings. nih.govbrieflands.com

The vibrational spectra of pyridine (B92270) and phenol (B47542) are of significant interest due to their presence in many biological and industrial systems. nih.gov In pyridine derivatives, ring stretching modes are typically observed in the infrared spectrum between 1201 cm⁻¹ and 1552 cm⁻¹, and in the Raman spectrum between 1180 cm⁻¹ and 1549 cm⁻¹. researchgate.net The ring breathing mode of the pyridine ring is a characteristic sharp band in the Raman spectrum around 991 cm⁻¹. researchgate.net

For substituted pyridine compounds, such as 2-amino-5-chloropyridine, the C-H stretching vibrations of the pyridine ring are found in the 3075-3113 cm⁻¹ region of the IR spectrum. researchgate.net The N-H stretching vibrations of the amino group are typically observed between 3300 and 3500 cm⁻¹. nih.gov

The table below summarizes the characteristic vibrational frequencies for functional groups in compounds related to this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Phenolic O-H | Stretching | 3360-3515 | nih.govbrieflands.com |

| Amino N-H | Stretching | 3291-3335 | nih.govbrieflands.com |

| Imine C=N | Stretching | ~1620 | nih.govbrieflands.com |

| Aromatic C=C | Stretching | 1470-1554 | nih.govbrieflands.com |

| Pyridine Ring | Stretching | 1201-1552 (IR), 1180-1549 (Raman) | researchgate.net |

| Pyridine Ring | Breathing | ~991 (Raman) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound and its analogs in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives, the aromatic protons of both the phenol and pyridine rings typically appear as a multiplet in the range of δ 6.5-8.2 ppm. nih.govbrieflands.com The proton of the secondary amine (NH) often presents as a broad singlet around δ 4.1-4.2 ppm. nih.govbrieflands.com The methine proton (CH) attached to both the phenyl and pyridinamino groups shows a singlet at approximately δ 5.1-5.28 ppm. nih.govbrieflands.com The phenolic hydroxyl proton is sometimes not assigned due to exchange with the solvent or significant broadening.

The ¹³C NMR spectra provide further structural confirmation. For the aforementioned derivatives, the carbon signals are observed across a wide range. Key signals include the methine carbon at around δ 58.4-59.8 ppm. nih.govbrieflands.com The aromatic and heteroaromatic carbons resonate in the region of δ 106-159.2 ppm. nih.govbrieflands.com

Schiff bases synthesized from 2-hydroxynaphthaldehyde and various amines, which share structural similarities, show a downfield shift for the NH proton in DMSO solvent, suggesting the formation of intramolecular hydrogen bonds. nih.gov

The following table presents typical ¹H and ¹³C NMR chemical shifts for derivatives of this compound.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| Aromatic Protons | 6.5-8.2 (m) | 106-159.2 | nih.govbrieflands.com |

| Amino Proton (NH) | 4.1-4.2 (bs) | - | nih.govbrieflands.com |

| Methine Proton (CH) | 5.1-5.28 (s) | 58.4-59.8 | nih.govbrieflands.com |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-{[(Pyridin-2-yl)amino]methyl}phenol has been determined to be orthorhombic with the space group P2₁2₁2₁. nih.goviucr.org The unit cell dimensions are a = 6.3331(4) Å, b = 10.6761(9) Å, and c = 15.3714(10) Å. nih.goviucr.org

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of 2-{[(Pyridin-2-yl)amino]methyl}phenol is stabilized by a network of intermolecular and intramolecular hydrogen bonds. A significant intramolecular hydrogen bond exists between the phenolic oxygen atom, acting as a donor, and the pyridine nitrogen atom, which acts as an acceptor. nih.goviucr.orgnih.gov This interaction results in the formation of a stable eight-membered ring within the molecule. nih.goviucr.orgnih.gov

Furthermore, the amino nitrogen atom participates in an intermolecular hydrogen bond with the phenolic oxygen atom of an adjacent molecule. nih.goviucr.org This intermolecular hydrogen bonding leads to the formation of a helical chain that propagates along the a-axis of the crystal lattice. nih.goviucr.org Such hydrogen bonding is a common feature in related structures, leading to the formation of one-dimensional supramolecular chains. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of neighboring molecules can also contribute to the stability of the crystal packing. nih.govnih.gov These non-covalent interactions play a crucial role in the self-assembly of molecules in the solid state. nih.gov

UV-Vis Absorption and Emission Spectroscopy

UV-Vis absorption and emission spectroscopy provide insights into the electronic transitions within the molecule. The electronic properties of this compound and its derivatives are influenced by the presence of the aromatic rings and the amino bridge.

Studies on related 2-N-phenylamino-methyl-nitropyridine isomers show that these compounds exhibit interesting optical properties. mdpi.com The specific structure, originating from the amino bridge between the phenyl and pyridine rings, influences their electronic and optical behavior. mdpi.com The UV-Vis and emission spectra of these compounds have been characterized, and the data is often analyzed with the aid of theoretical calculations to understand the electronic transitions and relaxation pathways of the excited states. mdpi.com

Analytical Method Development for Compound Detection and Quantification

The development of analytical methods is crucial for the detection and quantification of this compound in various matrices. While specific methods for the parent compound are not extensively detailed in the provided context, general analytical techniques applicable to similar compounds can be inferred.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic compounds. google.com Preparative HPLC systems, often coupled with mass spectrometry (MS) detection, can be used for the isolation and purification of such compounds. google.com The choice of column (e.g., C8 or C18) and mobile phase conditions (acidic or basic) is critical for achieving good separation. google.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the properties of molecules like 2-(Pyridin-2-ylamino)phenol and its derivatives. It provides a balance between accuracy and computational cost, making it suitable for a wide range of investigations.

DFT calculations are employed to determine the most stable three-dimensional structure of the molecule. For related compounds such as 2-{[(Pyridin-2-yl)amino]-meth-yl}phenol, calculations reveal that the molecule is not planar. nih.govresearchgate.net The aromatic rings—the phenol (B47542) and pyridine (B92270) moieties—are twisted relative to each other. nih.govresearchgate.net In one studied analog, this twist is characterized by a dihedral angle of 50.33°. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a 2-(Arylamino)methylphenol Analog This table presents data for the related compound 2-{[(Pyridin-2-yl)amino]-meth-yl}phenol, as detailed structural parameters for the title compound were not available in the search results.

| Parameter | Value | Reference |

| Aromatic Ring Dihedral Angle | 50.33 (15)° | nih.govresearchgate.net |

| Hydrogen Bond Type | Intramolecular (Phenol O-H to Pyridine N) | nih.govresearchgate.net |

| Resulting Ring Structure | Eight-membered ring | nih.govresearchgate.net |

| Intermolecular Interaction | Amino N-H to Phenol O of adjacent molecule | nih.gov |

The electronic properties of this compound are explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and electronic transitions. semanticscholar.org A large HOMO-LUMO gap generally implies high stability. researchgate.net

DFT studies on similar structures show that the HOMO is often localized on the electron-rich phenol ring, while the LUMO is centered on the electron-accepting pyridine ring. researchgate.netacs.org For instance, in a study of 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, the HOMO and LUMO were found to be distributed across the entire molecule, with a calculated energy gap of 1.4933 eV. researchgate.net The analysis of these orbitals helps in understanding charge transfer interactions within the molecule, which are fundamental to its optical and electronic properties. d-nb.info

Table 2: Representative Frontier Molecular Orbital Energies from Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2-(2,3-dihydro-1H-perimidin-2-yl)phenol | - | - | 1.4933 | researchgate.net |

| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | -5.33 | -1.76 | 3.57 | researchgate.net |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to assign the bands observed in experimental Infrared (IR) and Raman spectra. For various pyridine derivatives, DFT methods have been used to calculate harmonic vibrational frequencies, which, after appropriate scaling, show good agreement with experimental results. researchgate.netscience.gov This allows for a detailed assignment of vibrational modes, such as the stretching and bending of C-H, N-H, and O-H bonds, as well as the characteristic vibrations of the pyridine and phenyl ring systems. researchgate.netmdpi.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption (UV-Vis) spectra. researchgate.net By calculating the vertical excitation energies and corresponding oscillator strengths, researchers can predict the position and intensity of absorption bands. redalyc.org For example, in studies of related terpyridine-phenol compounds, calculations using the PCM/TD-PBE0/6-31+G(d,p) level of theory accurately reproduced the experimental absorption spectra, assigning the transitions to specific electronic excitations, such as π → π* and intramolecular charge transfer (ICT) transitions. redalyc.org The choice of functional, such as the range-separated CAM-B3LYP, can be crucial for accurately predicting charge-transfer states. rsc.org

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and electron delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de

For aminopyridinyl-phenol derivatives, NBO analysis has been instrumental in quantifying the strength of intramolecular hydrogen bonds. The analysis reveals significant electron delocalization from the lone pair of the phenol oxygen atom to the antibonding orbitals of the pyridine ring and amino groups. This delocalization results in stabilization energies that can be quantified. In one study on a similar compound, these intramolecular hydrogen bonding interactions were found to have stabilization energies in the range of 23–27 kcal/mol. NBO analysis also provides detailed information on atomic charges, confirming the electron-donating and electron-accepting regions within the molecule. dergipark.org.tr

Excited State Theory and Photophysical Pathways

Computational methods are vital for mapping the de-excitation pathways of a molecule after it absorbs light. For donor-acceptor systems like this compound, the excited-state dynamics can be complex. nih.gov

Studies on related phenol-pyridinium cations show that upon photoexcitation to a delocalized S1 state, the molecule can undergo several rapid relaxation processes. nih.gov Computational modeling predicts a strong stabilization of the first excited state (S1) upon twisting of the bond connecting the donor (phenol) and acceptor (pyridine) moieties. This leads to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov

Furthermore, these calculations can explore the potential for Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to the pyridine nitrogen in the excited state. rsc.org Theoretical models can also predict the energy gap between the excited state and the ground state (S0) at various geometries. A very small S0-S1 energy gap at a twisted geometry can suggest the presence of a conical intersection, which provides an efficient pathway for non-radiative decay back to the ground state, often quenching fluorescence. nih.gov In some pyridine derivatives, phosphorescence (T1 → S0) has been identified as a major emission pathway, a process that can be thoroughly investigated using computational models. mdpi.com

Mechanistic Insights from Computational Modeling

DFT and other computational methods provide powerful insights into the mechanisms of chemical reactions involving phenol and pyridine derivatives. By mapping the potential energy surface of a reaction, these models can identify transition states, reaction intermediates, and determine activation barriers, thereby explaining experimental observations like chemo- and site-selectivity. semanticscholar.orgaalto.fi

For example, in the gold-catalyzed C-H functionalization of phenols, DFT calculations have been crucial in understanding why the reaction occurs at the C-H bond of the ring instead of the more acidic O-H bond. semanticscholar.org The calculations revealed a pathway involving the formation of an enolate-like intermediate and showed that solvent molecules can play a critical role as proton shuttles, which was key to explaining the observed chemoselectivity. semanticscholar.org Similarly, in the Ni(II)-catalyzed hydroxylation of benzene (B151609) to phenol, DFT calculations unveiled a complex multi-step mechanism and identified a Ni-oxyl species as the key reactive intermediate, with the addition of the aromatic ring to this oxygen being the rate-determining step. aalto.fi These examples demonstrate how computational modeling can provide a detailed, step-by-step understanding of reaction pathways that is often inaccessible through experimental means alone.

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Motifs

The design of ligands based on the 2-(Pyridin-2-ylamino)phenol scaffold often involves modifications to the pyridine (B92270) or phenol (B47542) rings to tune the electronic and steric properties of the resulting metal complexes. mdpi.com This can influence the coordination geometry, spin state, and reactivity of the metal center. mdpi.com

The this compound ligand typically acts as a bidentate or tridentate chelating agent. mdpi.comresearchgate.net Common coordination motifs include:

N,O-bidentate coordination: The ligand binds to a metal center through the pyridyl nitrogen and the phenolate (B1203915) oxygen. This is a prevalent coordination mode, forming a stable six-membered chelate ring. researchgate.net

N,N,O-tridentate coordination: In some cases, particularly in the formation of polynuclear complexes, the amino nitrogen also participates in coordination. mdpi.comresearchgate.net

Bridging coordination: The phenolate oxygen can bridge two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.net For instance, a bis-phenolate-bridged dinuclear Zn(II) complex has been reported where the triazine-based multidentate ligand utilizes a phenolate group to bridge the Zn(II) ions, creating a Zn2O2 core. researchgate.net

The flexibility of the methylene (B1212753) linker between the pyridine and phenol rings allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. researchgate.net The planes of the aromatic rings in the free ligand are typically twisted, and this dihedral angle can change upon coordination. researchgate.net Intramolecular hydrogen bonding between the phenolic proton and the pyridyl nitrogen is a common feature in the free ligand, which is disrupted upon deprotonation and coordination to a metal ion. researchgate.net

Synthesis of Metal Adducts and Complexes

The synthesis of metal complexes with this compound and its derivatives is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product. mdpi.com

Transition Metal Complexes (e.g., Zinc, Iron, Cobalt)

Zinc Complexes: Several zinc(II) complexes with Schiff base derivatives of this compound have been synthesized and structurally characterized. For example, the reaction of a Schiff base derived from 2-aminopyridine (B139424) and salicylaldehyde (B1680747) with zinc salts yields complexes where the ligand coordinates to the zinc center. tandfonline.comtandfonline.comdeepdyve.com In some instances, dinuclear zinc(II) complexes with phenolic oxygen bridges have been obtained. tandfonline.com The synthesis often involves stirring a methanolic solution of the ligand and the zinc salt at room temperature, followed by crystallization. tandfonline.com

Iron Complexes: Iron(II) and Iron(III) complexes of ligands analogous to this compound have been prepared. For instance, tris(ligand)iron(II) complexes have been synthesized by reacting the ligand with iron(II) salts like perchlorate (B79767) and tetrafluoroborate. cmu.ac.th These reactions typically result in the formation of octahedral cationic complexes. cmu.ac.th Iron(III) complexes with related Schiff base ligands have also been synthesized, which can exhibit spin-crossover behavior. rsc.org

Cobalt Complexes: Cobalt(II) and cobalt(III) complexes with aminophenolate ligands, including derivatives of this compound, have been reported. rsc.orgnih.gov The synthesis of these complexes can lead to species with varying spin states. For example, cobalt(II) complexes can be prepared which are active in polymerization reactions. rsc.org The oxidation state of the cobalt center can often be controlled by the reaction conditions and the choice of co-ligands. nih.gov Cationic cobalt complexes with bis(imino)pyridine ligands, which are structurally related, have also been synthesized and characterized. rsc.org

| Metal | Ligand Type | Resulting Complex Type | Reference |

|---|---|---|---|

| Zinc(II) | Schiff base derivative | Mononuclear and Dinuclear | tandfonline.comtandfonline.comdeepdyve.com |

| Iron(II)/(III) | Analogous/Schiff base ligands | Octahedral, Spin-crossover | cmu.ac.thrsc.org |

| Cobalt(II)/(III) | Aminophenolate/Bis(imino)pyridine | Varying spin states, Cationic | rsc.orgnih.govrsc.org |

Lanthanide and Other Metal Ion Interactions

The coordination chemistry of this compound extends beyond transition metals to include lanthanides and other metal ions.

Lanthanide Complexes: Divalent lanthanide complexes, such as those of Ytterbium(II) and Samarium(II), have been synthesized using amine bis(phenolate) ligands that are structurally similar to this compound. rsc.org These syntheses are typically carried out under inert conditions, reacting the bis(phenol) ligand with a lanthanide amide precursor. rsc.org The resulting complexes have shown activity in the ring-opening polymerization of cyclic esters. rsc.org Additionally, luminescent lanthanide complexes, for example with Europium(III) and Ytterbium(III), have been prepared using related pyridine-containing ligands. mdpi.com

Other Metal Ions: The ligand has been shown to form complexes with other metal ions as well. For example, organotin(IV) complexes have been synthesized by reacting the Schiff base derivative of this compound with diorganotin(IV) dichlorides. researchgate.net

Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The disappearance of the O-H stretching vibration and shifts in the C=N and C-O stretching frequencies upon complexation provide evidence of bonding through the phenolic oxygen and pyridyl nitrogen. researchgate.netnih.gov The appearance of new bands at lower frequencies can be attributed to M-O and M-N vibrations. mdpi.comresearchgate.net

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are valuable tools. nih.gov Shifts in the chemical shifts of the protons and carbons near the coordination sites can confirm the complex formation. nih.gov For instance, the disappearance of the phenolic OH proton signal and the shifting of the azomethine proton signal in the ¹H NMR spectrum are indicative of coordination. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. mdpi.com The absorption bands in the free ligand, typically assigned to π-π* and n-π* transitions, often shift upon coordination to a metal ion. mdpi.com For transition metal complexes, d-d transitions can sometimes be observed, which are indicative of the geometry of the complex. cmu.ac.th

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and confirm the composition of the synthesized complexes. nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| Schiff Base Ligand (HL) | 10.31 (s, OH), 9.67 (s, CH=N) | 161.5 (C=N) | ~3400 (O-H), ~1620 (C=N) | nih.gov |

| Zn(II) Complex | OH peak disappears, CH=N peak shifts | C=N peak shifts | O-H disappears, C=N shifts, new M-O/M-N bands | nih.gov |

| Cu(II) Complex | Broadened or shifted signals due to paramagnetism | - | O-H disappears, C=N shifts, new M-O/M-N bands | nih.gov |

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes of this compound and its derivatives are often investigated using techniques like cyclic voltammetry. These studies provide insights into the redox behavior of the metal center and the ligand.

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these coordination compounds. It provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

X-ray crystallographic studies have confirmed various coordination modes of this compound and its derivatives. For instance, the structure of a mononuclear zinc(II) complex with a related Schiff base ligand revealed a four-coordinate tetrahedral geometry around the zinc atom. tandfonline.comtandfonline.com In contrast, a dinuclear zinc(II) complex showed five-coordinate, severely distorted square pyramidal geometries. tandfonline.comtandfonline.com The crystal structure of a cobalt complex with a bis(imino)pyridine ligand has been shown to adopt a square-based pyramidal geometry. rsc.org These structural details are crucial for understanding the properties and reactivity of the complexes.

| Complex | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|

| Mononuclear Zn(II) Complex | - | - | Tetrahedral | tandfonline.comtandfonline.com |

| Dinuclear Zn(II) Complex | - | - | Distorted Square Pyramidal | tandfonline.comtandfonline.com |

| Cationic Co Complex | - | - | Square-based Pyramidal | rsc.org |

Applications in Chemical Sensing Chemosensors

Design Principles of 2-(Pyridin-2-ylamino)phenol-based Chemosensors

The design of chemosensors based on the this compound scaffold leverages the inherent electronic and structural properties of the molecule. The pyridine (B92270) nitrogen and the phenolic oxygen atoms can act as a bidentate chelation site for metal ions. lalbabacollege.innih.gov This interaction is the primary event that transduces the presence of an analyte into a measurable signal. The design strategy often involves modifying the core structure to fine-tune its selectivity, sensitivity, and signaling mechanism. nih.govmdpi.com

Fluorescent chemosensors are designed to produce a change in their fluorescence intensity or wavelength upon binding with a target analyte. mdpi.com The this compound structure is an excellent candidate for fluorescent sensor design due to its conjugated system, which can exhibit fluorescence. nih.govrsc.org The key design principle is that the coordination of an analyte to the phenol (B47542) and pyridine moieties will alter the electronic properties of the fluorophore, leading to a change in its emission profile. amazonaws.com

For instance, a sensor can be designed to be in a fluorescent "off" state, where the fluorescence is quenched. Upon binding an analyte, a conformational change or electronic perturbation can block the quenching pathway, leading to a "turn-on" fluorescent response. researchgate.netamazonaws.com Conversely, a fluorescent "on" sensor can be quenched upon analyte binding ("turn-off" response). nih.gov The sensitivity and selectivity of these sensors can be enhanced by introducing other functional groups to the main scaffold. nih.gov

Detailed research findings on related fluorescent chemosensors are summarized in the table below:

| Sensor Structure Base | Target Analyte | Sensing Medium | Detection Limit | Response Type | Ref. |

| Pyridine-attached phenanthridine | Hg²⁺ | Acetonitrile/Water | 49.87 nM | Ratiometric | rsc.org |

| Multi-substituted phenol-ruthenium(II) tris(bipyridine) | Co²⁺ | EtOH/H₂O | 5 x 10⁻⁸ M | Quenching | nih.gov |

| (E)-4-nitro-2-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)phenol | Fe³⁺, Hg²⁺ | H₂O: EtOH | Not Specified | Enhancement | researchgate.net |

| Pyridine-2,6-dicarboxamide derivative | Pb²⁺, Cu²⁺ | ACN | 2.31 µM (Pb²⁺), 1.49 µM (Cu²⁺) | Quenching (Pb²⁺), Enhancement (Cu²⁺) | researchgate.net |

Colorimetric chemosensors provide a response that is visible to the naked eye, making them suitable for rapid and on-site detection without the need for sophisticated instrumentation. nih.govnih.gov The design of colorimetric sensors based on this compound relies on analyte-induced changes in the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org

Binding of a metal ion to the pyridine and phenol groups can significantly alter the energy levels of the molecule's frontier orbitals. lalbabacollege.in This change affects the wavelength of light absorbed, resulting in a distinct color change. rsc.org For example, coordination with a metal ion can extend the π-conjugation or alter the electron distribution, causing a shift in the absorption band to a longer wavelength (a bathochromic or red shift), which is observed as a color change. nih.gov

Detailed research findings on related colorimetric chemosensors are summarized in the table below:

| Sensor Structure Base | Target Analyte | Color Change | Detection Limit | Sensing Mechanism | Ref. |

| Quinazolin-based Schiff base | Ni²⁺, Zn²⁺ | Appreciable λmax shift | 7.9 nM (Ni²⁺), 7.5 nM (Zn²⁺) | Complex formation | rsc.org |

| Dihydropyridine derivative | Cu²⁺ | Not Specified | Not Specified | Chelation | nih.gov |

| meso-Triphenylamine-BODIPY | Cu²⁺, Fe³⁺ | Yellow to Blue-Green | 0.63 µM (Cu²⁺), 1.06 µM (Fe³⁺) | Complex formation | nih.gov |

| Pyridine-2,6-dicarboxamide derivative | Pb²⁺, Cu²⁺ | Visible color change | 2.31 µM (Pb²⁺), 1.49 µM (Cu²⁺) | Complex formation | researchgate.net |

Fluorescent Chemosensors

Sensing Mechanisms

The detection capabilities of this compound-based chemosensors are governed by several photophysical and chemical mechanisms. These mechanisms describe how the interaction with an analyte is translated into an observable signal.

The this compound molecule contains a phenolic proton (donor) and a pyridine nitrogen (acceptor) in close proximity, creating an intramolecular hydrogen bond. This arrangement makes it a prime candidate for Excited State Intramolecular Proton Transfer (ESIPT). mdpi.comresearchgate.net Upon photoexcitation, the acidity of the phenol and the basicity of the pyridine increase, facilitating the transfer of the proton from the oxygen to the nitrogen atom. rsc.org This process creates an excited-state tautomer (keto form) which then relaxes to the ground state by emitting light at a significantly longer wavelength (a large Stokes shift) compared to the normal emission (enol form). nih.gov

The ESIPT process is highly sensitive to the molecular environment. mdpi.com In a sensing context, the binding of an analyte, such as a metal ion, to the O and N atoms can disrupt the intramolecular hydrogen bond. This disruption inhibits or completely blocks the ESIPT pathway. As a result, the emission from the tautomeric form decreases while the emission from the normal enol form may increase, leading to a ratiometric change in the fluorescence signal. lalbabacollege.inrsc.org This modulation of the ESIPT process is a powerful mechanism for designing highly sensitive ratiometric fluorescent probes. researchgate.net

A common sensing mechanism for fluorescent probes is the modulation of fluorescence intensity through coordination with metal ions. semanticscholar.org This can manifest as either Chelation-Enhanced Fluorescence (CHEF) or Chelation-Enhanced Quenching (CHEQ). amazonaws.com

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the this compound molecule may have its fluorescence partially quenched by internal conversion or vibrational relaxation processes. Upon chelation with a metal ion, the molecule's conformation becomes more rigid. researchgate.net This increased rigidity restricts intramolecular rotations and vibrations, which are non-radiative decay pathways for the excited state. By blocking these pathways, the radiative decay (fluorescence) becomes more efficient, leading to a significant enhancement of the emission intensity—a "turn-on" response. researchgate.netresearchgate.net

Chelation-Enhanced Quenching (CHEQ): Conversely, coordination to a metal ion can also lead to fluorescence quenching. This is particularly common with transition metal ions or heavy metal ions that have partially filled d-orbitals. nih.gov The quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PET): If the metal ion is redox-active, an electron can be transferred from the excited fluorophore to the metal ion (or vice versa), providing a non-radiative pathway for the excited state to return to the ground state. amazonaws.com

Energy Transfer: The energy from the excited fluorophore can be transferred to the metal ion, especially if the metal has low-lying electronic states.

Heavy Atom Effect: Paramagnetic metal ions can promote intersystem crossing from the singlet excited state to the triplet state, which reduces fluorescence. nih.gov

While many sensing events are based on a single equilibrium binding step, more complex, multi-step reaction mechanisms can also be employed to achieve higher selectivity or a unique signaling output. libretexts.orgsavemyexams.com A sensor based on this compound could be designed to operate through a two-step process. researchgate.netnih.gov

An example of a two-step mechanism could involve:

Initial Coordination: The analyte first coordinates to the this compound scaffold. This initial binding event might cause a preliminary change in the optical signal. mdpi.com

Subsequent Chemical Reaction: The initial complex then undergoes a secondary, irreversible chemical reaction, such as analyte-promoted hydrolysis, elimination, or cyclization. researchgate.net This second step generates a new chemical species with distinct photophysical properties, leading to a more pronounced and often permanent change in the fluorescence or color. sci-hub.se

This reaction-based approach can offer superior selectivity compared to simple equilibrium-based sensors, as the sensor's reactivity is often specific to a particular analyte or class of analytes. researchgate.net For instance, the Berthelot reaction for ammonia (B1221849) sensing involves a multi-step process where the analyte is chemically transformed to produce a colored indophenol (B113434) dye. researchgate.net A similar strategy could be envisioned for derivatives of this compound.

Coordination-Induced Fluorescence Enhancement/Quenching

Ion Recognition and Selectivity Studies (e.g., Al³⁺, Hg²⁺, Fe³⁺)

Derivatives of this compound have been successfully employed as chemosensors for the selective detection of various metal ions, including Al³⁺, Hg²⁺, and Fe³⁺. The sensing mechanism typically involves the coordination of the metal ion with the nitrogen and oxygen atoms in the sensor molecule, leading to a measurable change in its photophysical properties, such as fluorescence or color.

Aluminum Ion (Al³⁺) Recognition

Schiff base derivatives incorporating the pyridin-amino-phenol moiety are effective fluorescent sensors for Al³⁺. For instance, the chemosensor 3-[(2-hydroxybenzylidene)-amino]-1H-pyridin-2-one (HL) demonstrates a "turn-on" fluorescence response specifically for Al³⁺. researchgate.net The interaction between the sensor and Al³⁺ inhibits a process known as excited-state intramolecular proton transfer (ESIPT), which in turn enhances the fluorescence intensity. researchgate.net The binding stoichiometry between the sensor and the aluminum ion has been determined to be 1:1. researchgate.net

Another study on a related Schiff base, (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), also showed selectivity for Al(III) through spectrophotometric titration. mdpi.com

Key data from a representative Al³⁺ sensor based on a related structure is summarized below:

| Sensor | Analyte | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Sensing Mechanism |

| 3-[(2-hydroxybenzylidene)-amino]-1H-pyridin-2-one | Al³⁺ | 0.485 µM researchgate.net | 1:1 researchgate.net | Inhibition of ESIPT researchgate.net |

Mercury (Hg²⁺) and Iron (Fe³⁺) Ion Recognition

The development of fluorescent probes for the detection of heavy metal ions like mercury and iron is of significant environmental and biological interest. nih.govresearchgate.net A fluorescent probe, (E)-4-nitro-2-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)phenol, serves as a highly selective "turn-on" sensor for both Hg²⁺ and Fe³⁺ in an aqueous ethanol (B145695) solution. researchgate.net This sensor demonstrates a notable enhancement of its fluorescence upon interaction with these ions. researchgate.net

Interestingly, selectivity studies showed that this probe has a better selectivity towards Hg²⁺ compared to Fe³⁺. While the fluorescence of the sensor complex with Fe³⁺ was slightly enhanced in the presence of Hg²⁺, the reverse was not observed, indicating a more robust response to mercury. researchgate.net

The table below presents findings for a dual-purpose chemosensor derivative.

| Sensor | Analyte | Response Type | Selectivity | Solvent System |

| (E)-4-nitro-2-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)phenol | Hg²⁺ | Fluorescent 'turn-on' researchgate.net | Highly selective, better than for Fe³⁺ researchgate.net | H₂O:EtOH (6:4) researchgate.net |

| (E)-4-nitro-2-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)phenol | Fe³⁺ | Fluorescent 'turn-on' researchgate.net | Selective researchgate.net | H₂O:EtOH (6:4) researchgate.net |

The research into these derivatives underscores the foundational importance of the this compound structure in designing effective and selective chemosensors for critical metal ions.

Catalytic Applications

Metal-Catalyzed Organic Transformations

Metal complexes incorporating ligands structurally related to 2-(Pyridin-2-ylamino)phenol are effective catalysts for various organic transformations. The pyridine-amino-phenolic framework provides a robust coordination environment that can stabilize the metal center and facilitate catalytic cycles. These ligands are particularly noted in reactions involving C-H bond activation, cross-coupling, and cycloadditions.

The N-aryl-2-aminopyridine moiety, which is the core structure of this compound, has been successfully employed as a directing group in palladium-catalyzed C(sp²)-H carbonylation reactions. In these transformations, the pyridyl nitrogen atom chelates to the palladium center, directing the activation of a C-H bond on the adjacent aryl ring. This is followed by carbon monoxide insertion and subsequent intramolecular cyclization to produce fused heterocyclic systems like 11H-pyrido[2,1-b]quinazolin-11-ones.

Furthermore, ligands with similar architectures, such as 2-(imidazol-2-yl)phenol, have been used to synthesize metal complexes (e.g., with Zn, Cu, Ni, Co) that catalyze the coupling reaction of CO₂ and epoxides to form cyclic carbonates. rsc.org These reactions are highly atom-efficient and provide a green chemistry route to valuable products. researchgate.net For instance, zinc complexes with these types of ligands have shown excellent yields for producing propylene (B89431) carbonate from propylene oxide and CO₂ under optimized conditions. rsc.org

Derivatives like 2-(pyridine-2-yl)isopropylamine (PIP) have been used as a strongly binding bidentate auxiliary in palladium-catalyzed fluorination of C(sp³)–H bonds in α-amino acid derivatives, showcasing the versatility of the pyridyl-amino scaffold in directing selective functionalization. beilstein-journals.org While direct catalytic data for the parent this compound in these specific transformations is not extensively documented, the proven success of these closely related systems underscores its high potential for creating catalysts for a broad range of organic reactions. acs.orggoogle.com

Biomimetic Catalysis (e.g., Catecholase/Tyrosinase Mimics)

A significant area of application for metal complexes of this compound derivatives is in the field of biomimetic catalysis. These complexes serve as functional models for the active sites of metalloenzymes, particularly catecholase and tyrosinase. mdpi.com These copper-containing enzymes are responsible for the oxidation of catechols to quinones and the hydroxylation of monophenols to catechols in biological systems. mdpi.comacs.org

Researchers have synthesized manganese complexes with ligands derived from the 2-(pyridin-2-ylamino) scaffold to mimic this activity. A notable example is the complex formed with ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate. This manganese(II) complex effectively catalyzes the aerial oxidation of both catechol and phenol (B47542). mdpi.com

Catecholase Mimicking Activity: The complex demonstrates catecholase-like activity by oxidizing catechol to o-quinone using atmospheric oxygen. mdpi.com The reaction progress can be monitored spectrophotometrically by observing the growth of the characteristic o-quinone absorption band around 390 nm. The catalytic efficiency is influenced by the solvent, with significantly higher rates observed in tetrahydrofuran (B95107) (THF) compared to methanol (B129727) (MeOH). This suggests that the solvent plays a crucial role in the catalytic cycle, potentially by influencing substrate binding or the stability of intermediates. mdpi.com

The table below summarizes the kinetic data for the biomimetic oxidation reactions catalyzed by a manganese complex of a 2-(pyridin-2-ylamino) derivative. mdpi.com

| Reaction Type | Substrate | Solvent | Catalytic Rate (μmol L⁻¹ min⁻¹) |

|---|---|---|---|

| Catecholase Mimic | Catechol | THF | 3.74 |

| Catecholase Mimic | Catechol | MeOH | 0.16 |

| Tyrosinase Mimic | Phenol | MeOH | Data indicates catalytic oxidation occurs |

Oxidation Reactions Catalyzed by this compound Metal Complexes

Building on their biomimetic capabilities, metal complexes derived from this compound and related structures are effective catalysts for a range of oxidation reactions beyond mimicking specific enzymes. The combination of a redox-active metal center and the versatile ligand framework allows for the activation of oxidants like molecular oxygen or hydrogen peroxide for the transformation of various organic substrates. mdpi.comorientjchem.org

The oxidation of phenols and catechols is a primary example of these catalytic applications. mdpi.com As discussed, manganese complexes of a substituted this compound derivative catalyze the oxidation of catechol to o-quinone at a notable rate. mdpi.com The proposed mechanism for this catecholase-like activity involves the initial coordination of the catechol substrate to the manganese center. This is followed by a rapid oxidation to o-quinone, which is coupled with the reduction of the Mn(II) center. The catalyst is then regenerated in the presence of dioxygen. mdpi.com

The choice of metal is critical to the catalytic performance. Extensive research has been conducted on complexes with various metals, including copper, iron, cobalt, and manganese, to model catecholase activity. mdpi.comresearchgate.net Copper complexes, in particular, are widely studied for phenol oxidation due to their biological relevance in tyrosinase. orientjchem.orgrsc.org Studies on copper(II) complexes with pyrazole-based ligands, for example, have shown significant catalytic efficiency in the oxidation of phenol using hydrogen peroxide as the oxidant. orientjchem.org Similarly, oxovanadium(IV) complexes with Schiff base ligands derived from 2-aminophenol (B121084) are active catalysts for the oxidation of alcohols like benzoin (B196080) to benzil. d-nb.info

The catalytic activity of these systems can be fine-tuned by modifying the ligand structure or the metal center. The table below presents the catalytic oxidation rates for different substrates using metal complexes with ligands analogous to this compound.

| Catalyst System | Substrate | Oxidant | Product | Key Findings |

|---|---|---|---|---|

| Mn(II) complex with a 2-(pyridin-2-ylamino) derivative mdpi.com | Catechol | O₂ | o-Quinone | Rate of 3.74 μmol L⁻¹ min⁻¹ in THF. |

| Cu(II) complex with a pyrazole (B372694) ligand (FTL) orientjchem.org | Phenol | H₂O₂ | Oxidized Products | Demonstrates higher catalytic efficiency compared to other metal (Mn, Ni, Fe) complexes. |

| Co(III) complexes with amino-bis(phenolate) ligands researchgate.net | 2-Aminophenol | O₂ | 2-Aminophenoxazine-3-one | Effective mimic of phenoxazinone synthase activity. |

| Mononuclear Mn complexes acs.org | 3,5-Di-tert-butylcatechol | O₂ | 3,5-Di-tert-butylquinone | High turnover numbers (up to 230 h⁻¹) observed. |

Mechanistic Organic Chemistry Studies

Reaction Pathway Elucidation

The synthesis of aminophenol derivatives can proceed through various mechanistic routes. For instance, the acetylation of p-aminophenol to form paracetamol involves the protonation of acetic anhydride (B1165640) by a catalyst, which enhances the electrophilicity of a carbonyl carbon. The nucleophilic nitrogen of the aminophenol then attacks this activated carbon, leading to a tetrahedral intermediate that subsequently forms the final product. scribd.comresearchgate.net

In the context of multicomponent reactions, such as the Betti-type synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenols, the proposed mechanism involves the initial formation of an imine from 2-aminopyridine (B139424) and a benzaldehyde (B42025). nih.govresearchgate.net The phenol (B47542) then acts as a nucleophile, with its hydroxyl group protonating the nitrogen of the imine. This "double activation" pathway increases the electrophilicity of the imine's carbon and enhances the electron density at the ortho position of the phenol, facilitating the formation of a new carbon-carbon bond. nih.govresearchgate.net

Another synthetic approach involves the palladium-catalyzed reaction of pyridine (B92270) N-oxides with cyclohexanones to form 2-(pyridin-2-yl)cyclohexan-1-ones, which are precursors to 2-(pyridin-2-yl)phenols. nih.gov Furthermore, a dual photocatalytic system using iridium(III) and an electron donor-acceptor (EDA) complex has been developed for the C-N cross-coupling of unprotected phenols and pyridines. nih.gov The proposed mechanism involves the photocatalytic generation of a phenoxyl radical cation, which then undergoes nucleophilic addition by the pyridine. nih.gov

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical aspect of the synthesis of substituted phenols. In the Betti-type reaction, the formation of the new C-C bond occurs specifically at the ortho position to the hydroxyl group of the phenol. nih.govresearchgate.net This high regioselectivity is attributed to the formation of a hydrogen bond in the transition state. nih.govresearchgate.net

In the electrochemical oxidation of polycyclic aromatic phenols, the position of the initial hydroxyl group on the aromatic hydrocarbon directs the formation of either p-quinones or o-quinones. beilstein-journals.org Specifically, an available para-position leads to the formation of p-quinones. beilstein-journals.org The steric hindrance of substituents can also influence regioselectivity, diverting reactions towards ortho-oxidation products. beilstein-journals.org

Stereoselectivity has been explored in the synthesis of related compounds. For example, enantiopure 2-(aminoalkyl)phenol derivatives have been synthesized and used as catalysts in asymmetric reactions. researchgate.net The stereoselective hydrogenation of substituted pyridinones has been employed to produce cis-configured 2,4-disubstituted piperidines. mdpi.com Furthermore, diastereoselective radical alkylation of sulfinimines has been used to synthesize enantiomerically pure (α-phenylalkyl)amines. researchgate.net

Hydrogen Bonding and its Role in Reaction Intermediates

Hydrogen bonding plays a significant role in the structure, stability, and reactivity of 2-(pyridin-2-ylamino)phenol and its derivatives. Intramolecular hydrogen bonds are a key feature, often observed between the phenolic hydroxyl group and the nitrogen atom of the pyridine ring. nih.govresearchgate.net This interaction contributes to the planarity and stability of the molecular conformation, often generating an S(6) ring motif. nih.gov In some crystal structures, this intramolecular hydrogen bond can lead to the formation of an eight-membered ring. researchgate.netresearchgate.net

The strength of these intramolecular hydrogen bonds can be substantial, with stabilization energies estimated to be in the range of 23–27 kcal/mol, arising from electron delocalization between the interacting groups. In addition to intramolecular interactions, intermolecular hydrogen bonds are also prevalent, connecting adjacent molecules in the crystal lattice. researchgate.netresearchgate.net These can occur between the amino nitrogen and the phenolic oxygen of a neighboring molecule, leading to the formation of extended structures like helical chains. researchgate.netresearchgate.net

The presence of hydrogen bonds is also crucial in directing reaction pathways. As mentioned previously, the regioselectivity of the Betti-type synthesis is attributed to hydrogen bond formation in the transition state. nih.govresearchgate.net The interplay between hydrogen bonding and other non-covalent interactions, such as π-stacking, is also a subject of study, with findings indicating that the dispersion component in the thiophenol dimer is significantly larger than in the phenol dimer. uva.es

Electrochemical Oxidation Pathways of Related Phenolic Compounds

The electrochemical oxidation of aminophenols and related phenolic compounds has been extensively studied, revealing complex reaction pathways that are dependent on factors such as pH, substituent effects, and the nature of the electrode material. researchgate.netua.es

Generally, the electrochemical oxidation of phenols can proceed through the formation of a phenoxonium ion. beilstein-journals.org In the case of aminophenols, the initial oxidation often involves a two-electron process to form a quinoneimine intermediate. researchgate.netmdpi.com The fate of this intermediate is highly dependent on the substitution pattern and reaction conditions.

For ortho-aminophenol derivatives, the oxidation is often followed by a dimerization reaction. researchgate.net In contrast, para-aminophenols typically undergo hydrolysis of the quinoneimine intermediate to form a p-benzoquinone. researchgate.netfrontiersin.org The rate of these follow-up reactions is influenced by the pH of the medium and the nature of the substituent on the nitrogen atom. researchgate.net

The electrode material plays a crucial role in the mechanism and the final products of the oxidation. Studies have shown that surface-modified carbonaceous electrodes can circumvent the issue of electrode passivation, which is a common problem in phenol electro-oxidation, and can lead to high selectivity for specific products like 1,4-hydroquinone. rsc.org The use of flow electrochemistry offers a scalable and sustainable method for the synthesis of para-benzoquinones from phenols. rsc.org

Interactive Table of Electrochemical Oxidation Products:

| Compound Family | Primary Oxidation Product | Subsequent Reaction | Final Product(s) | Influencing Factors | Citation |

| o-Aminophenols | Quinoneimine | Dimerization | Polymeric structures (e.g., phenoxazine (B87303) units) | pH, Substituent on N, Electrode material | researchgate.netua.es |

| p-Aminophenols | Quinoneimine | Hydrolysis | p-Benzoquinone | pH, Substituent on N | researchgate.netfrontiersin.org |

| Polycyclic Aromatic Phenols | Phenoxonium ion | Nucleophilic attack (e.g., by methanol) followed by hydrolysis | p-Quinones or o-Quinones | Position of -OH group, Steric hindrance | beilstein-journals.org |

| Phenol | Phenoxyl radical | Further oxidation | Hydroquinone, Catechol, Quinones | Electrode material, Electrolyte | rsc.orgnih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-2-ylamino)phenol, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via condensation reactions between pyridine derivatives and phenolic amines. Key methodologies include:

- Schiff-base formation : Reacting 2-aminophenol with pyridine-2-carbaldehyde under reflux in ethanol, followed by reduction with NaBH₄ to stabilize the product. Yields (~65–75%) depend on stoichiometric ratios and solvent polarity .

- Metal-mediated synthesis : Using SnCl₂ or other Lewis acids to catalyze the coupling of 2-aminophenol with pyridine derivatives. This method achieves higher purity (>90%) but requires inert atmospheres and rigorous drying .

Data Table :

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schiff-base | Ethanol | None | 65–75 | 85–90 |

| Metal-mediated | Toluene | SnCl₂ | 70–80 | 90–95 |

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

- ¹H/¹³C NMR : The phenolic -OH proton appears as a singlet at δ 9.8–10.2 ppm, while pyridyl protons resonate as doublets at δ 7.2–8.5 ppm. Hydrogen bonding between the phenolic OH and pyridyl N creates distinct splitting patterns .

- IR Spectroscopy : Stretching vibrations for N-H (3250–3350 cm⁻¹) and O-H (3400–3500 cm⁻¹) confirm intramolecular hydrogen bonding. Absence of C=O peaks (1650–1750 cm⁻¹) rules out oxidation byproducts .

Advanced Research Questions

Q. What computational methods are effective for modeling the electronic properties and non-linear optical (NLO) behavior of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Dipole moment : 4.2–4.8 Debye due to charge transfer between pyridyl and phenolic moieties.

- Hyperpolarizability (β₀) : 12–15 × 10⁻³⁰ esu, indicating strong NLO activity. Solvent effects (polarizable continuum models) enhance β₀ in polar media .

Data Table :

| Parameter | Gas Phase | Ethanol |

|---|---|---|

| Dipole Moment (Debye) | 4.2 | 4.8 |

| β₀ (10⁻³⁰ esu) | 12.5 | 14.9 |

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement of this compound complexes?

Single-crystal X-ray diffraction often reveals:

- Twinning : Common in monoclinic systems (space group P2₁/c), resolved using SHELXL’s TWIN/BASF commands. Example: A tin complex of this compound required a BASF factor of 0.35 to refine twinned data .

- Disordered solvent molecules : Treated with SQUEEZE in PLATON, reducing R₁ values from >0.1 to <0.05 .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can SAR studies resolve them?

- Antimicrobial vs. Cytotoxicity : Some derivatives show MIC values of 2–4 µg/mL against S. aureus but exhibit cytotoxicity (IC₅₀ = 10–15 µM) in mammalian cells. SAR analysis reveals that electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce selectivity .

- Fluorescence quenching : Substituents at the phenolic -OH (e.g., methyl) improve quantum yield (Φ = 0.45) but reduce metal-ion binding affinity, complicating sensor applications .

Q. How do solvent and pH influence the tautomeric equilibrium of this compound?

- Neutral pH (7.0) : The enol-imine tautomer dominates, stabilized by intramolecular H-bonding (O-H···N).

- Acidic conditions (pH < 3) : Protonation of pyridyl N disrupts H-bonding, favoring the keto-amine form.

- Polar solvents (DMSO) : Increase tautomerization energy barriers, slowing equilibrium shifts. UV-Vis spectra show λ_max shifts from 320 nm (enol) to 290 nm (keto) .

Methodological Recommendations

- Crystallography : Use SHELX suite for high-resolution refinement, particularly SHELXL for handling hydrogen bonding and disorder .

- Computational Modeling : Combine DFT with time-dependent (TD-DFT) methods to predict excited-state behavior for fluorescence studies .

- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times (30 min vs. 24 hrs) while maintaining yields >70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.